Fortuneanoside G
説明
Fortuneanoside G is a biphenyl glycoside isolated from Pyracantha fortuneana, a plant species within the Pyracantha genus known for its bioactive phytochemicals . Biphenyl glycosides like fortuneanosides are distinguished by their biphenyl core linked to sugar moieties, which confer unique biological activities such as tyrosinase inhibition and anti-inflammatory effects . Fortuneanoside G likely shares these structural and functional traits, though specific data on its isolation or activity remain absent in the cited literature. Further studies are required to confirm its pharmacological profile.
特性
分子式 |
C20H22O10 |
|---|---|
分子量 |
422.4 g/mol |
IUPAC名 |
(2S,3R,4S,5S,6R)-2-(7-hydroxy-6,8-dimethoxydibenzofuran-3-yl)oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C20H22O10/c1-26-12-6-10-9-4-3-8(5-11(9)29-18(10)19(27-2)15(12)23)28-20-17(25)16(24)14(22)13(7-21)30-20/h3-6,13-14,16-17,20-25H,7H2,1-2H3/t13-,14-,16+,17-,20-/m1/s1 |
InChIキー |
FQQLZXVTYQMYQS-GOSKSRJBSA-N |
異性体SMILES |
COC1=C(C(=C2C(=C1)C3=C(O2)C=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC)O |
正規SMILES |
COC1=C(C(=C2C(=C1)C3=C(O2)C=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC)O |
製品の起源 |
United States |
準備方法
Fortuneanoside G is typically extracted from the dried fruit of Pyracantha fortuneana using a 60% ethanol solution. The extract is then subjected to column chromatography, followed by preparative reverse-phase high-performance liquid chromatography (HPLC) to isolate the compound . The molecular formula of Fortuneanoside G is C20H22O10, and it is obtained as a pale yellow gum .
化学反応の分析
Fortuneanoside G undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s structure, which includes a 1,2,4-trisubstituted benzene ring, allows it to participate in these reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
Fortuneanoside G has several scientific research applications:
Chemistry: It is used as a reference compound in the study of dibenzofuran glycosides and their chemical properties.
Biology: The compound’s tyrosinase-inhibitory activity makes it a valuable tool in studying melanin biosynthesis and skin pigmentation.
Medicine: Due to its potential skin-whitening effects, Fortuneanoside G is being explored for use in treating skin disorders associated with melanin hyperpigmentation.
作用機序
Fortuneanoside G exerts its effects primarily through the inhibition of tyrosinase, a copper-containing enzyme that plays a key role in the biosynthesis of melanin. By inhibiting tyrosinase, Fortuneanoside G reduces the production of melanin, leading to a decrease in skin pigmentation. The molecular targets and pathways involved in this process include the binding of Fortuneanoside G to the active site of tyrosinase, thereby preventing the enzyme from catalyzing the oxidation of tyrosine to melanin .
類似化合物との比較
Comparison with Similar Compounds
Fortuneanoside G belongs to a class of biphenyl glycosides, making it structurally and functionally comparable to other fortuneanosides (A–E) and tyrosinase inhibitors like arbutin. Below is a detailed comparison based on available evidence:
Table 1: Comparative Analysis of Fortuneanoside G and Structurally/Functionally Related Compounds
Key Findings:
Structural Similarities: Fortuneanosides D and E share a biphenyl glycoside skeleton with Fortuneanoside G, suggesting analogous mechanisms of action . Unlike arbutin, a hydroquinone derivative, fortuneanosides exhibit a biphenyl core, which may enhance binding affinity to tyrosinase .
Functional Advantages: Tyrosinase Inhibition: Fortuneanoside D (IC₅₀ = 0.07 mM) outperforms arbutin (IC₅₀ = 0.23 mM), indicating superior efficacy in melanogenesis regulation . Gut Health Modulation: P.
Limitations: Lack of Clinical Data: While fortuneanosides show promise in preclinical studies, clinical trials are absent, unlike arbutin, which is widely used in cosmetics . Structural Variability: Minor differences in glycosylation patterns among fortuneanosides (A–E) may affect solubility and bioavailability, necessitating further optimization .
Q & A
Q. What experimental methodologies are optimal for isolating Fortuneanoside G from natural sources?
Isolation requires multi-step chromatography (e.g., HPLC, column chromatography) paired with solvent optimization. Key steps include:
Q. How can researchers validate the structural identity of Fortuneanoside G?
Combine spectroscopic and crystallographic techniques:
Q. What in vitro assays are suitable for preliminary bioactivity screening of Fortuneanoside G?
Design assays aligned with hypothesized mechanisms:
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HepG2, MCF-7) with dose-response curves .
- Enzyme inhibition : Fluorescence-based assays for kinases or proteases, using positive controls (e.g., staurosporine) .
- Antioxidant activity : DPPH/ABTS radical scavenging tests, comparing to ascorbic acid .
Advanced Research Questions
Q. How should researchers address contradictory bioactivity data for Fortuneanoside G across studies?
Conduct a meta-analysis with stringent criteria:
- Variable standardization : Compare solvent systems (e.g., DMSO vs. aqueous solutions), concentrations, and cell line origins .
- Statistical reconciliation : Apply ANOVA or mixed-effects models to assess inter-study variability .
- Mechanistic validation : Use siRNA knockdown or CRISPR-Cas9 to confirm target specificity .
Q. What strategies improve the reproducibility of Fortuneanoside G’s pharmacokinetic profiles in vivo?
Optimize animal models and analytical protocols:
Q. How can in silico modeling enhance the understanding of Fortuneanoside G’s structure-activity relationships (SAR)?
Leverage computational tools:
- Molecular docking : Use AutoDock Vina to predict binding affinities with therapeutic targets (e.g., COX-2, EGFR) .
- MD simulations : Analyze ligand-receptor stability over 100-ns trajectories in GROMACS .
- QSAR models : Train regression algorithms on bioactivity datasets to prioritize synthetic analogs .
Q. What experimental designs resolve discrepancies between in vitro potency and in vivo efficacy?
Adopt translational frameworks:
- 3D cell cultures : Spheroid/organoid models better mimic in vivo tumor microenvironments .
- Combination therapy screens : Test Fortuneanoside G with standard chemotherapeutics (e.g., doxorubicin) for synergy .
- Pharmacodynamic biomarkers : Quantify downstream targets (e.g., p53, caspase-3) via Western blot or ELISA .
Methodological Guidelines
Q. How to design a robust dose-response study for Fortuneanoside G?
Q. What statistical approaches are critical for analyzing Fortuneanoside G’s synergistic effects?
Q. How to integrate Fortuneanoside G’s data into a comprehensive review paper?
- Literature synthesis : Use PRISMA guidelines to map studies by bioactivity, model system, and methodology .
- Gap analysis : Highlight understudied areas (e.g., neuroprotective effects) in a table with evidence levels .
- Data visualization : Create heatmaps for comparative bioactivity or forest plots for meta-analyses .
Tables for Reference
Q. Table 1. Key Spectral Data for Fortuneanoside G Validation
| Technique | Parameters | Reference Standard |
|---|---|---|
| ¹H NMR | δ 4.90 (d, J = 7.2 Hz, H-1') | Saponin derivatives |
| ¹³C NMR | δ 105.2 (C-1'), 78.4 (C-3) | JNK inhibitor library |
| HRMS (ESI+) | m/z 823.3521 [M+Na]⁺ | Calculated: 823.3518 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
